1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride
Beschreibung
Chemical Structure: The compound consists of a methanamine group (-CH2NH2) attached to the 1-position of a 4-bromo-substituted 2,3-dihydro-1H-indene ring, forming a hydrochloride salt. Its molecular formula is C10H13BrClN, with a molecular weight of 286.58 g/mol (calculated from ).
The compound is primarily used in research settings, as indicated by safety data sheets referencing similar amines ().
Enantiomers: The (S)- and (R)-enantiomers of 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are documented with CAS numbers 1307873-37-5 and 1307231-02-2, respectively ().
Eigenschaften
Molekularformel |
C10H13BrClN |
|---|---|
Molekulargewicht |
262.57 g/mol |
IUPAC-Name |
(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8-7(6-12)4-5-9(8)10;/h1-3,7H,4-6,12H2;1H |
InChI-Schlüssel |
NZXPYIGJEFWSKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1CN)C=CC=C2Br.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- 4-Bromo-2,3-dihydro-1H-inden-1-ol : A common precursor, synthesized via multi-step reactions involving bromination and reduction of indanone derivatives.
- 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine : Obtained by converting the hydroxyl group of the above intermediate to an amine functionality, typically through substitution or reductive amination.
Stepwise Preparation Outline
Example Synthetic Procedure
A typical synthetic route begins with 4-bromo-2,3-dihydro-1H-inden-1-ol, which is prepared by bromination of 2,3-dihydro-1H-indene derivatives under controlled temperature and solvent conditions. The alcohol group is then converted into the corresponding amine by first transforming the hydroxyl into a good leaving group (e.g., chloride via thionyl chloride), followed by nucleophilic substitution with ammonia or an amine source. The free amine is finally converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol, ensuring enhanced stability and ease of handling.
Analytical Characterization and Quality Control
The synthesized 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure and substitution pattern.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.
- Mass Spectrometry (MS) : Confirms molecular weight (262.57 g/mol).
- Melting Point and Elemental Analysis : Further validate compound identity and purity.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Molecular Formula | C10H13BrClN |
| Molecular Weight | 262.57 g/mol |
| Key Starting Material | 4-Bromo-2,3-dihydro-1H-inden-1-ol |
| Main Reaction Types | Bromination, reduction, amination, salt formation |
| Typical Reagents | Bromine/NBS, NaBH4 or LiAlH4, SOCl2, NH3, HCl |
| Reaction Conditions | Controlled temperature (0–80 °C), solvents such as THF, ethanol |
| Analytical Techniques | NMR, HPLC, MS |
| Yield Range | 64% to 98% depending on step and conditions |
Research Findings and Practical Considerations
- The synthesis requires careful control of reaction parameters to avoid over-bromination or side reactions.
- Multi-step procedures often necessitate purification steps such as chromatography or recrystallization to ensure high purity.
- Formation of the hydrochloride salt enhances compound stability and facilitates handling in medicinal chemistry applications.
- The compound’s reactivity allows for further functionalization, making it a versatile intermediate in drug discovery.
Analyse Chemischer Reaktionen
1-(4-Bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Research: The compound serves as a model compound in various chemical reactions and mechanistic studies, helping researchers understand reaction pathways and kinetics.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, potentially modulating neurotransmitter activity in the brain. The bromine atom may also play a role in enhancing the compound’s binding affinity to certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Positional Isomers and Halogen Substitution
Key Observations :
Enantiomeric and Stereochemical Variants
Key Observations :
Extended Ring Systems and Functional Group Modifications
Key Observations :
- Extended ring systems (e.g., tetralin) improve planar stacking in crystal structures .
Biologische Aktivität
Overview
1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound derived from indene, notable for its potential applications in medicinal chemistry and biological research. This compound features a bromine atom and a methanamine group, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C10H13BrClN |
| Molecular Weight | 262.57 g/mol |
| IUPAC Name | (4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine; hydrochloride |
| CAS Number | 2639431-69-7 |
The biological activity of 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is primarily attributed to its interaction with various molecular targets. The methanamine moiety is believed to modulate neurotransmitter activity by interacting with specific receptors in the brain. Additionally, the bromine atom may enhance binding affinity to certain enzymes or receptors, thereby influencing various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have suggested that 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of cell signaling pathways .
Neurological Applications
Given its structural characteristics, the compound is being explored as a building block for synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to influence neurotransmitter systems could lead to therapeutic advancements in conditions such as depression and anxiety .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Activity : A recent study tested the effectiveness of 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride against various bacterial pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
- Anticancer Research : In vitro experiments demonstrated that the compound could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer therapeutic .
- Neuropharmacological Studies : Research focusing on the neurological effects found that this compound could enhance serotonin levels in animal models, indicating its potential use in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride, and how can enantiomeric purity be ensured?
- Methodology :
- Step 1 : Bromination of 2,3-dihydro-1H-indene at the 4-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-bromo-2,3-dihydro-1H-indene.
- Step 2 : Reductive amination of the indene scaffold with formaldehyde under hydrogenation conditions (e.g., H₂/Pd-C) to introduce the methanamine group.
- Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous ether.
- Enantiomeric Control : Chiral resolution using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) or asymmetric synthesis via enantioselective catalysis (e.g., BINAP-Ru complexes). Enantiomers are cataloged as (S)- and (R)-forms (CAS: 1307873-37-5 and 1307231-02-2, respectively) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C4) and amine proton integration.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (exact mass: 246.00 [M+H]⁺) and isotopic patterns (bromine signature: 1:1 doublet for ⁷⁹Br/⁸¹Br) .
- HPLC-UV : Purity assessment using reverse-phase C18 columns with mobile-phase gradients (e.g., acetonitrile/water + 0.1% TFA).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Avoid aqueous washdowns to prevent hydrochloride aerosolization .
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent amine oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Experimental Design :
- Crystal Growth : Use slow vapor diffusion (e.g., ether into dichloromethane solution) to obtain single crystals.
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Use SHELXL for small-molecule refinement. Address disorder in the bromine-substituted indene ring using PART and SIMU instructions .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
Q. How do enantiomers of this compound exhibit divergent bioactivity in receptor-binding assays?
- Methodological Approach :
- Target Selection : Screen against G-protein-coupled receptors (GPCRs) like adrenergic or serotonin receptors due to the amine moiety’s pharmacophore potential.
- Assay Design :
- Radioligand Binding : Use ³H-labeled antagonists (e.g., ³H-prazosin for α₁-adrenoceptors) to measure IC₅₀ values.
- Functional Assays : Measure cAMP accumulation (for Gₛ-coupled receptors) or calcium flux (Gq-coupled) via FLIPR.
- Data Interpretation : (S)-enantiomers often show 5–10× higher affinity due to stereospecific binding pockets, as observed in analogous indenylamine derivatives .
Q. What strategies mitigate data contradictions in crystallographic vs. computational docking studies?
- Resolution Workflow :
- Step 1 : Validate docking poses (e.g., AutoDock Vina) against experimental X-ray structures using RMSD thresholds (<2.0 Å).
- Step 2 : Re-optimize force-field parameters (e.g., AMBER) for bromine’s polarizability and amine protonation states.
- Step 3 : Perform molecular dynamics (MD) simulations (50 ns, NPT ensemble) to assess conformational stability.
- Case Study : Discrepancies in dihedral angles between crystallographic and docked structures often arise from neglecting solvent effects (e.g., water-mediated hydrogen bonds) .
Q. How can metabolic pathways of this compound be traced in in vitro hepatic models?
- Protocol :
- Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 min with acetonitrile.
- Metabolite ID : LC-MS/MS with positive-ion mode (Q-TOF) to detect phase I (oxidation, debromination) and phase II (glucuronidation) metabolites.
- Data Analysis : Compare exact masses (e.g., 179.025 for debrominated metabolites) against databases like HMDB .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
